(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione

Description

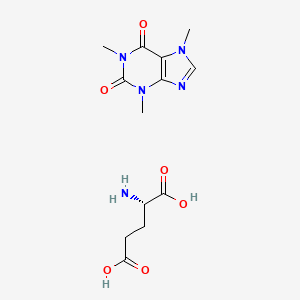

(2S)-2-aminopentanedioic acid is a chiral amino acid with the IUPAC name corresponding to L-glutamic acid, a key neurotransmitter and intermediate in the citric acid cycle.

1,3,7-Trimethylpurine-2,6-dione is the systematic IUPAC name for caffeine, a methylxanthine alkaloid widely recognized for its stimulant effects. Caffeine (C₈H₁₀N₄O₂, MW 194.19 g/mol) is naturally abundant in coffee, tea, and cacao. Its structure comprises fused pyrimidinedione and imidazole rings, with methyl groups at positions 1, 3, and 7 . Caffeine exhibits radioprotective, antioxidant, and neuroprotective properties and is used therapeutically for conditions like neonatal apnea and neurodegenerative diseases .

Properties

CAS No. |

52243-43-3 |

|---|---|

Molecular Formula |

C13H19N5O6 |

Molecular Weight |

341.32 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C5H9NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;6-3(5(9)10)1-2-4(7)8/h4H,1-3H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |

InChI Key |

BDVCIWDTUSHERV-HVDRVSQOSA-N |

Isomeric SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as glutamic acid. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry is achieved.

For 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine, the synthesis can be carried out through several methods. One common method involves the methylation of xanthine derivatives. The reaction conditions usually require the presence of methylating agents and controlled temperature settings .

Industrial Production Methods: Industrial production of (2S)-2-aminopentanedioic acid often involves fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity.

The industrial production of 1,3,7-trimethylpurine-2,6-dione involves extraction from natural sources such as coffee beans and tea leaves, followed by purification processes. Alternatively, synthetic methods using chemical precursors are also employed .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-aminopentanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

1,3,7-trimethylpurine-2,6-dione undergoes reactions such as methylation, demethylation, and oxidation. Common reagents include methyl iodide for methylation and hydrogen peroxide for oxidation .

Major Products Formed: The major products formed from the reactions of (2S)-2-aminopentanedioic acid include derivatives such as N-acylated compounds and reduced forms like 2-aminopentanoic acid.

For 1,3,7-trimethylpurine-2,6-dione, the major products include various methylated derivatives and oxidized forms such as theobromine and theophylline .

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-aminopentanedioic acid is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of enzyme mechanisms and as a standard in analytical techniques.

1,3,7-trimethylpurine-2,6-dione is widely used as a model compound in studies of purine metabolism and as a standard in chromatographic techniques .

Biology: In biological research, (2S)-2-aminopentanedioic acid is used to study neurotransmitter pathways and receptor interactions. It is also used in the development of biosensors.

1,3,7-trimethylpurine-2,6-dione is extensively studied for its effects on the central nervous system, including its role as a stimulant and its impact on neurotransmitter release .

Medicine: In medicine, (2S)-2-aminopentanedioic acid is investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.

1,3,7-trimethylpurine-2,6-dione is used therapeutically to treat conditions such as apnea in premature infants and as a component in pain relief medications .

Industry: In industry, (2S)-2-aminopentanedioic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

1,3,7-trimethylpurine-2,6-dione is used in the food and beverage industry as a stimulant and flavoring agent .

Mechanism of Action

(2S)-2-aminopentanedioic acid: The mechanism of action of (2S)-2-aminopentanedioic acid involves its role as a neurotransmitter and its interaction with specific receptors in the brain. It modulates synaptic transmission and influences various neural pathways .

1,3,7-trimethylpurine-2,6-dione: 1,3,7-trimethylpurine-2,6-dione exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in enhanced neurotransmitter release and stimulation of the central nervous system .

Comparison with Similar Compounds

Comparison of 1,3,7-Trimethylpurine-2,6-dione (Caffeine) with Similar Compounds

Caffeine belongs to the methylxanthine class, which includes theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine). These analogs share structural similarities but differ in methylation patterns and biological effects.

Table 1: Comparative Analysis of Methylxanthines

Key Findings:

Structural Impact on Bioactivity :

- Caffeine’s additional methyl group at position 1 enhances its blood-brain barrier permeability compared to theobromine and theophylline, resulting in stronger CNS stimulation .

- Theophylline’s lack of a 7-methyl group increases its affinity for phosphodiesterase inhibition, making it more effective for respiratory conditions .

Metabolic Pathways :

- Caffeine is metabolized via CYP1A2 into paraxanthine (84%), while theobromine is primarily excreted unchanged due to slower hepatic processing .

Neuroprotective Effects: Caffeine’s adenosine A₂A receptor antagonism is linked to reduced risk of Alzheimer’s and Parkinson’s diseases, a property less pronounced in theobromine .

Comparison of (2S)-2-Aminopentanedioic Acid with Similar Compounds

(2S)-2-Aminopentanedioic acid (L-glutamic acid) is structurally analogous to aspartic acid (aminosuccinic acid) and γ-aminobutyric acid (GABA).

Hypothetical Comparison Based on General Knowledge:

| Property | (2S)-2-Aminopentanedioic Acid (Glutamic Acid) | Aspartic Acid | GABA |

|---|---|---|---|

| Role | Neurotransmitter, protein synthesis | Urea cycle, glycolysis | Inhibitory neurotransmitter |

| Structure | 5-carbon backbone | 4-carbon backbone | 4-carbon backbone, decarboxylated |

| Receptor Target | NMDA, AMPA receptors | NMDA receptors | GABAₐ, GABA₈ receptors |

Biological Activity

The compound (2S)-2-aminopentanedioic acid; 1,3,7-trimethylpurine-2,6-dione , commonly known as caffeine glutamate, is a hybrid molecule that combines the properties of amino acids and purines. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₉N₅O₆

- Molecular Weight : 341.32 g/mol

- CAS Number : 52243-43-3

The structure of caffeine glutamate consists of an amino acid moiety linked to a methylated purine base, which contributes to its unique biological properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₅O₆ |

| Molecular Weight | 341.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Effects

Research indicates that caffeine glutamate exhibits several pharmacological activities:

- Cognitive Enhancement : Caffeine is well-known for its stimulant effects on the central nervous system (CNS). Studies have shown that caffeine can enhance cognitive functions such as attention, alertness, and memory performance due to its antagonistic effects on adenosine receptors .

- Neuroprotective Effects : Some studies suggest that the combination of glutamate with caffeine may provide neuroprotective benefits. The modulation of glutamate receptors can help in managing excitotoxicity, which is implicated in neurodegenerative diseases .

- Metabolic Effects : Caffeine has been associated with increased metabolic rate and fat oxidation. The presence of the amino acid component may further influence metabolic pathways by enhancing protein synthesis and muscle recovery post-exercise .

The biological activity of caffeine glutamate can be attributed to several mechanisms:

- Adenosine Receptor Antagonism : Caffeine acts primarily as an antagonist at the A1 and A2A adenosine receptors, leading to increased neuronal excitability and neurotransmitter release.

- Glutamatergic Modulation : The amino acid component may interact with glutamate receptors (NMDA and AMPA), potentially enhancing synaptic plasticity and cognitive functions .

- Enhanced Dopaminergic Activity : Caffeine's ability to increase dopamine release in the brain could contribute to its mood-enhancing effects and motivation .

Case Studies

- Cognitive Performance in Adults : A study conducted on healthy adults demonstrated that caffeine supplementation significantly improved reaction times and cognitive flexibility during tasks requiring sustained attention .

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of caffeine was shown to reduce amyloid-beta accumulation and improve memory performance, suggesting a potential therapeutic role for caffeine glutamate in neurodegenerative conditions .

- Exercise Recovery : Research indicated that caffeine supplementation post-exercise led to improved muscle recovery and reduced soreness, with implications for athletes seeking performance enhancement through dietary means .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.